2-((2-Aminoethyl)amino)-5-nitrobenzoic acid
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Overview
Description
2-((2-Aminoethyl)amino)-5-nitrobenzoic acid is an organic compound that features both amino and nitro functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Aminoethyl)amino)-5-nitrobenzoic acid typically involves the nitration of benzoic acid followed by the introduction of the aminoethyl group. One common method involves the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid to yield 5-nitrobenzoic acid. This intermediate is then reacted with 2-aminoethylamine under controlled conditions to introduce the aminoethyl group, forming the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((2-Aminoethyl)amino)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as halides, under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of 2-((2-Aminoethyl)amino)-5-aminobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of the aminoethyl group.
Scientific Research Applications
2-((2-Aminoethyl)amino)-5-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-((2-Aminoethyl)amino)-5-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amino groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethylbenzoic acid: Lacks the nitro group, which affects its reactivity and applications.
5-Nitrobenzoic acid: Lacks the aminoethyl group, limiting its potential interactions with biological molecules.
2-((2-Aminoethyl)amino)acetic acid: Similar structure but with different functional groups, leading to different chemical properties and applications .
Uniqueness
2-((2-Aminoethyl)amino)-5-nitrobenzoic acid is unique due to the presence of both amino and nitro groups, which provide a versatile platform for various chemical reactions and interactions. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H11N3O4 |
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Molecular Weight |
225.2g/mol |
IUPAC Name |
2-(2-aminoethylamino)-5-nitrobenzoic acid |
InChI |
InChI=1S/C9H11N3O4/c10-3-4-11-8-2-1-6(12(15)16)5-7(8)9(13)14/h1-2,5,11H,3-4,10H2,(H,13,14) |
InChI Key |
PGIQBPZLZVDGHP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NCCN |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)[O-])NCC[NH3+] |
Origin of Product |
United States |
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